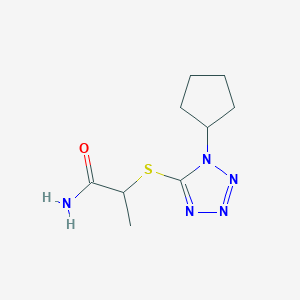
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanamide is a compound that features a tetrazole ring, a cyclopentyl group, and a propanamide moiety
Preparation Methods
The synthesis of 2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanamide typically involves the reaction of 1-cyclopentyl-1H-tetrazole-5-thiol with a suitable propanamide derivative. The reaction conditions often include the use of a base to deprotonate the thiol group, followed by nucleophilic substitution to form the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanamide can be compared with other tetrazole-containing compounds, such as:
2-(1H-tetrazol-5-yl)pyridine: Similar in structure but with a pyridine ring instead of a cyclopentyl group.
2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid: Contains a phenyl group instead of a cyclopentyl group.
Properties
Molecular Formula |
C9H15N5OS |
|---|---|
Molecular Weight |
241.32 g/mol |
IUPAC Name |
2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C9H15N5OS/c1-6(8(10)15)16-9-11-12-13-14(9)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,10,15) |
InChI Key |
POXWFXZYIZOBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)SC1=NN=NN1C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















